molecular formula C16H15NO2 B14445473 1-[3-(Benzyloxy)phenyl]azetidin-2-one CAS No. 76228-00-7

1-[3-(Benzyloxy)phenyl]azetidin-2-one

Cat. No.: B14445473
CAS No.: 76228-00-7
M. Wt: 253.29 g/mol
InChI Key: SBYUIWDFRZYXKL-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]azetidin-2-one is a chemical compound belonging to the azetidinone class, which is characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)phenyl]azetidin-2-one typically involves the reaction of 3-(benzyloxy)benzaldehyde with an appropriate azetidinone precursor under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the azetidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Uniqueness

1-[3-(Benzyloxy)phenyl]azetidin-2-one is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

76228-00-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-(3-phenylmethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C16H15NO2/c18-16-9-10-17(16)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2

InChI Key

SBYUIWDFRZYXKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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